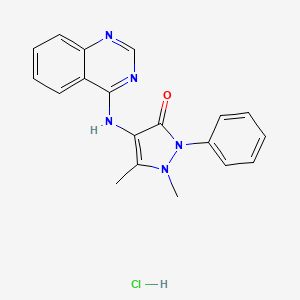![molecular formula C14H10O4 B14311762 2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 114460-34-3](/img/structure/B14311762.png)
2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one is a complex organic compound belonging to the class of furobenzopyran derivatives This compound is characterized by its unique fused ring structure, which includes a furan ring, a benzene ring, and a pyran ring The presence of acetyl and methyl groups further adds to its chemical diversity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one typically involves the condensation of 2-benzoyl- and 2-(p-methoxybenzoyl)-3-methyl-5-acetyl-6-hydroxybenzofuran with sodium phenylacetate in the presence of acetic anhydride . Another method involves the condensation of 7-hydroxy-6-benzoyl-4,8-dimethylcoumarin with appropriate reagents . The reaction conditions often include the use of pyridine hydrochloride for demethylation and subsequent condensation with N,N-dialkyl-2-haloalkanamine hydrochlorides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of novel materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- Bergapten (4-methoxy-7H-furo 3,2-gbenzopyran-7-one) : Known for its phototoxic properties and used in phototherapy .
- Imperatorin (9-[(3-methyl-2-butenyl)oxy]-7H-furo 3,2-gbenzopyran-7-one) : Exhibits various biological activities, including anti-inflammatory and anticancer properties .
- Marmesin (2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo 3,2-gbenzopyran-7-one) : Known for its antioxidant properties .
Uniqueness
2-Acetyl-9-methyl-7H-furo3,2-gbenzopyran-7-one is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
114460-34-3 |
|---|---|
Fórmula molecular |
C14H10O4 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
2-acetyl-9-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H10O4/c1-7-13-9(3-4-12(16)18-13)5-10-6-11(8(2)15)17-14(7)10/h3-6H,1-2H3 |
Clave InChI |
UBAQOMNVOJXBKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC3=C1OC(=C3)C(=O)C)C=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


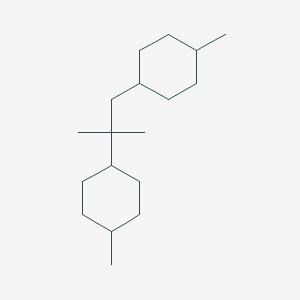
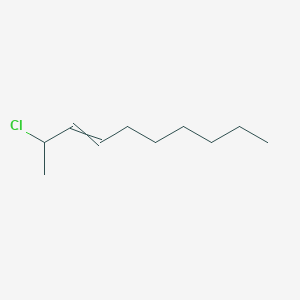
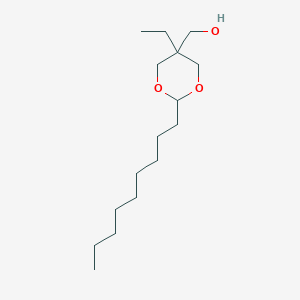

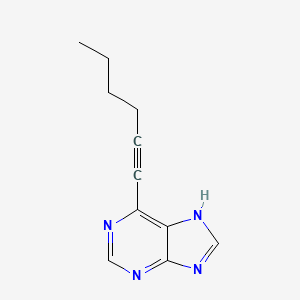
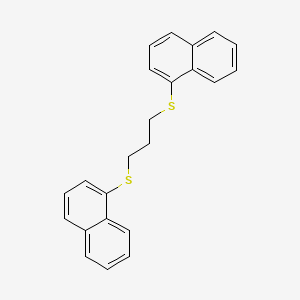
![11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane](/img/structure/B14311726.png)
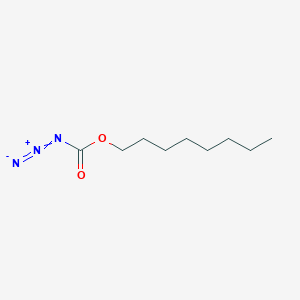

![[1]Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy-](/img/structure/B14311738.png)
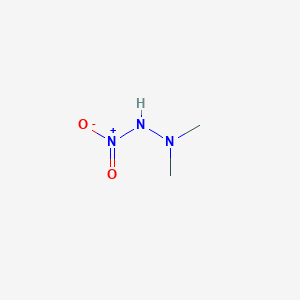

![4-[4-(Tetradecyloxy)phenyl]morpholine](/img/structure/B14311765.png)
